molecular formula C24H24Cl2N4O4S B2898396 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1330289-96-7

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2898396
CAS No.: 1330289-96-7
M. Wt: 535.44
InChI Key: VNNOTXJBFGMNHL-UHFFFAOYSA-N
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Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the chlorobenzene and pyrrolidinone moieties. The final step involves the coupling of the morpholinoethyl group to form the desired benzamide derivative. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification methods such as crystallization, distillation, or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, such as:

  • N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide

Uniqueness

What sets N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE apart is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O4S.ClH/c25-18-5-2-6-19-22(18)26-24(34-19)28(10-9-27-11-13-33-14-12-27)23(32)16-3-1-4-17(15-16)29-20(30)7-8-21(29)31;/h1-6,15H,7-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNOTXJBFGMNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CCN3CCOCC3)C4=NC5=C(S4)C=CC=C5Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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